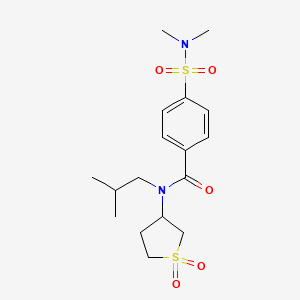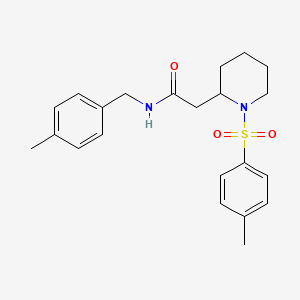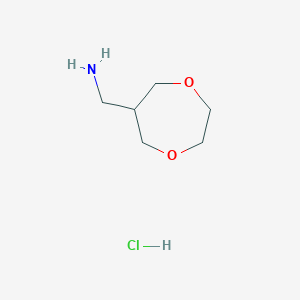
4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one, also known as EF3, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide derivatives, which have been shown to exhibit a wide range of biological activities.
Scientific Research Applications
Quantum Chemical and Molecular Dynamics Simulations
Piperidine derivatives, including those similar to "4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one", have been studied for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been used to investigate these properties, providing insights into the global reactivity parameters and adsorption behaviors of these compounds (Kaya et al., 2016).
Radiolabeled Antagonists for PET Studies
Compounds structurally similar to "4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one" have been developed as radiolabeled antagonists for the study of serotonergic neurotransmission using positron emission tomography (PET). Such studies include the synthesis, radiochemistry, animal data, human data, toxicity, and metabolism of these compounds (Plenevaux et al., 2000).
Synthesis and Antimicrobial Studies
New pyridine derivatives, including those bearing structural similarities to "4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one", have been synthesized and evaluated for their antimicrobial activity. These studies involve the synthesis of various derivatives and the evaluation of their antibacterial properties, providing a potential application in the development of new antimicrobial agents (Patel & Agravat, 2009).
properties
IUPAC Name |
4-(4-ethoxy-3-fluorophenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c1-2-25-16-6-5-14(10-15(16)18)26(23,24)20-8-9-21(17(22)12-20)13-4-3-7-19-11-13/h3-7,10-11H,2,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQNUQUSIWUOWTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethoxy-3-fluorobenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![methyl (2Z)-3-anilino-2-[(4-chlorophenyl)sulfonyl]acrylate](/img/structure/B2995484.png)

![N-(benzo[b]thiophen-5-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2995486.png)
![(E)-2-(4-Chlorophenyl)-N-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]ethenesulfonamide](/img/structure/B2995487.png)
![2,5-dimethyl-3-phenyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2995489.png)

![9-[1-(Prop-2-yn-1-yl)piperidine-4-carbonyl]-3,4,5,9-tetraazatricyclo[8.4.0.0^{3,7}]tetradeca-1(10),4,6,11,13-pentaene](/img/structure/B2995494.png)


![[(E)-({3-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}methylidene)amino]thiourea](/img/structure/B2995498.png)